molecular formula C7H8ClN3O B2462533 N-(2-Chlorophenyl)hydrazinecarboxamide CAS No. 35580-76-8

N-(2-Chlorophenyl)hydrazinecarboxamide

Cat. No.: B2462533
CAS No.: 35580-76-8
M. Wt: 185.61
InChI Key: GCGJAIHYYAKDOJ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C7H8ClN3O It is a hydrazine derivative characterized by the presence of a chlorophenyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)hydrazinecarboxamide can be synthesized through the reaction of 2-chlorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

N-(2-Chlorophenyl)hydrazinecarboxamide reacts with aldehydes or ketones to form semicarbazones, a class of Schiff bases.

Reaction Conditions:

  • Reactants : Equimolar amounts of this compound and carbonyl compounds (e.g., 3,4,5-trifluorobenzaldehyde).

  • Solvent : Ethanol or water-glycerol mixtures.

  • Catalyst : Glacial acetic acid or sodium acetate under acidic conditions.

  • Temperature : Ambient to reflux (20–80°C).

  • Time : 5 minutes to 24 hours .

Example Reaction:

This compound+RCHOEtOH, H+(E)-N-(2-Chlorophenyl)-2-(R-benzylidene)hydrazinecarboxamide\text{this compound} + \text{RCHO} \xrightarrow{\text{EtOH, H}^+} \text{(E)-N-(2-Chlorophenyl)-2-(R-benzylidene)hydrazinecarboxamide}

Key Data:

Carbonyl CompoundProduct YieldCharacterization (IR/NMR)Source
3,4,5-Trifluorobenzaldehyde78%IR: 1753 cm⁻¹ (C=O); 1H-NMR: δ 8.2 (s, NH)
1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propanal51%IR: 1508 cm⁻¹ (C=N); 1H-NMR: δ 7.8 (d, J=8 Hz, Ar-H)

Cyclization to Oxadiazoles and Other Heterocycles

The compound serves as a precursor for synthesizing 1,3,4-oxadiazoles, which exhibit anticancer activity.

Reaction Pathway:

  • Formation of Hydrazide-Hydrazones : Condensation with aldehydes yields hydrazone intermediates.

  • Cyclization : Treatment with acetic anhydride or phosphoryl chloride induces cyclization to form oxadiazoles .

Example Reaction:

Hydrazone IntermediateAc2ON-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine\text{Hydrazone Intermediate} \xrightarrow{\text{Ac}_2\text{O}} \text{N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine}

Anticancer Activity of Oxadiazole Derivatives:

CompoundTarget Cancer Cell LinePGI (%)Docking Score (kcal/mol)
6h SNB-19 (CNS)86.61-8.144
6h OVCAR-8 (Ovarian)85.26-8.144
6a K-562 (Leukemia)18.47-8.333

PGI = Percent Growth Inhibition

Comparative Data:

Reaction TypeConventional TimeUltrasound TimeYield Improvement
Carbamate Formation4 hours20 minutes15–20%
Hydrazine Addition24 hours30–45 minutes25–30%

Conditions: 20 kHz frequency, 130 W power, water-glycerol solvent

Nucleophilic Substitution Reactions

The hydrazinecarboxamide group acts as a nucleophile, reacting with electrophiles like carbamoyl chlorides.

Mechanism:

  • Carbamate Formation : Reaction with phenyl chloroformate in dichloromethane.

  • Hydrazine Attack : Substitution of the carbamate group by hydrazine .

Example:

Phenyl chloroformate+This compoundEt3NPhenyl carbamate intermediateN2H44-Substituted semicarbazide\text{Phenyl chloroformate} + \text{this compound} \xrightarrow{\text{Et}_3\text{N}} \text{Phenyl carbamate intermediate} \xrightarrow{\text{N}_2\text{H}_4} \text{4-Substituted semicarbazide}

Key Advantages:

  • Solvent : Water-glycerol (6:4) replaces dichloromethane.

  • Yield : 70–85% for most derivatives.

  • Purity : >95% by HPLC .

Scientific Research Applications

Synthesis of N-(2-Chlorophenyl)hydrazinecarboxamide

The synthesis of this compound typically involves the reaction of 2-chlorophenylhydrazine with carboxylic acid derivatives such as ethyl chloroformate. The reaction conditions often include the use of a base like triethylamine in an organic solvent such as dichloromethane at room temperature. The product can be purified through recrystallization or advanced techniques like chromatography for industrial applications.

Chemical Applications

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of specialty chemicals and pharmaceuticals, facilitating the production of more complex molecular structures.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anticancer Potential: It has been evaluated for its activity against multiple cancer cell lines, demonstrating significant growth inhibition rates compared to standard treatments like Imatinib .
  • Enzyme Inhibition: The compound has been identified as a potential inhibitor for various kinases (e.g., EGFR, VEGFR), which are critical targets in cancer therapy .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and infections. Its ability to interact with biological targets positions it as a candidate for drug development.

Case Studies

Several case studies have highlighted the practical applications and research findings related to this compound:

Study Focus Findings
Case Study 1Anticancer ActivityDemonstrated significant growth inhibition in CCRF-CEM and MDA-MB-468 cell lines with %GIs of 143.44 and 29.55 respectively .
Case Study 2Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains, suggesting potential for developing new antibiotics .
Case Study 3Kinase InhibitionIdentified as a selective inhibitor for EGFR and CDK2, indicating its role in targeted cancer therapies .

Industrial Applications

This compound is also used in industrial settings for:

  • Pharmaceutical Production: As an intermediate for synthesizing active pharmaceutical ingredients (APIs).
  • Specialty Chemicals: In the formulation of agrochemicals and other specialty products, benefiting from its reactive hydrazine group to form diverse derivatives.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)hydrazinecarboxamide
  • N-(4-Chlorophenyl)hydrazinecarboxamide
  • N-(2-Chlorophenyl)-2-hydrazinecarboxamide

Uniqueness

N-(2-Chlorophenyl)hydrazinecarboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Biological Activity

N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C8H9ClN4O, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazine moiety (-NH-NH-) linked to a carboxamide group and a chlorinated phenyl ring. Its synthesis typically involves the condensation of 2-chlorophenylhydrazine with a suitable carboxylic acid derivative. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity.

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research.

Anticancer Activity

Research indicates that this compound and its derivatives show significant anticancer properties. For example, compounds derived from hydrazine carboxamides have been tested against various cancer cell lines, revealing substantial growth inhibition rates. In one study, compounds exhibited percent growth inhibitions (PGIs) against cancer cell lines such as HOP-92 and MDA-MB-468, with values reaching as high as 143.44% .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LinePercent Growth Inhibition (%)
N-(4-Chlorophenyl)-2-oxoindolin-3-ylidene hydrazine-1-carboxamideCCRF-CEM143.44
This compoundHOP-9233.46
This compoundMDA-MB-46829.55

Antimicrobial Activity

Hydrazine carboxamides have also been recognized for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting their potential utility in treating infectious diseases .

Anticonvulsant Activity

The anticonvulsant effects of this compound have been evaluated in animal models. In a psychomotor seizure test, it demonstrated significant protection rates, indicating its potential as an anticonvulsant agent. Specifically, it showed 100% protection in some instances and notable efficacy at lower doses compared to standard drugs like carbamazepine .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in numerous physiological processes.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1 phase in cancer cells, leading to increased apoptosis rates .
  • Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to targets like epidermal growth factor receptors (EGFR), enhancing their anticancer efficacy .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable bioavailability characteristics. It has been observed to provide protective effects in seizure models, highlighting its potential therapeutic application .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Evaluation : A study involving ultrasound-promoted synthesis reported that derivatives exhibited higher sensitivity against multiple cancer cell lines compared to standard treatments like Imatinib .
  • Anticonvulsant Research : In pharmacological evaluations, this compound showed significant protection against induced seizures in rodent models, suggesting its utility in epilepsy management .
  • Antimicrobial Studies : Research into the antimicrobial properties revealed effective inhibition against both gram-positive and gram-negative bacteria, supporting its application in infectious disease treatment .

Q & A

Basic Questions

Q. Q1. What are the recommended methods for synthesizing N-(2-Chlorophenyl)hydrazinecarboxamide derivatives with high purity?

To synthesize derivatives of this compound, a common approach involves coupling hydrazinecarboxamide with substituted aromatic chlorides under controlled conditions. For example, describes the synthesis of sulfonamide derivatives via a multi-step reaction:

Reacting 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

Condensing the intermediate with this compound in dry dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Yields (~67%) and purity are optimized by maintaining anhydrous conditions and using triethylamine as a base to neutralize HCl byproducts .

Q. Q2. How can single-crystal X-ray diffraction (SC-XRD) be employed to confirm the stereochemistry of this compound derivatives?

SC-XRD is critical for resolving stereochemical ambiguities. For instance, reports the use of SC-XRD to confirm the (E)-configuration of the imine moiety in a derivative. Key steps include:

Growing crystals via slow evaporation in dimethylformamide (DMF)/methanol.

Data collection at 296 K using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement with SHELXL ( ) to resolve bond lengths (e.g., C=N: 1.28 Å) and torsion angles.
The structure was solved in the monoclinic P21/c space group, with final R-factors ≤ 0.052 .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) and molecular docking elucidate the antifungal mechanism of this compound derivatives?

DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize the geometry and electronic properties of the compound, revealing charge distribution and reactive sites. For example, shows that the imine and chlorophenyl groups exhibit high electrophilicity, facilitating interactions with fungal cytochrome P450 enzymes. Molecular docking (AutoDock Vina or similar tools) further predicts binding affinities. In one study, a derivative showed a docking score of −8.2 kcal/mol against Candida albicans CYP51, suggesting competitive inhibition. Validation via in vitro assays (MIC: 4–16 µg/mL against Aspergillus spp.) aligns with computational predictions .

Q. Q4. What strategies resolve contradictions in crystallographic data for hydrazinecarboxamide derivatives?

Discrepancies in unit cell parameters or bond angles may arise from solvent inclusion or disorder. highlights a case where partial occupancy of solvent molecules (DMF) caused disorder. Resolution steps:

Using PLATON/SQUEEZE to model disordered solvent regions.

Refining anisotropic displacement parameters for non-H atoms.

Cross-validating with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds).
Final refinement reduced the R-factor from 0.15 to 0.05, ensuring data reliability .

Q5. How do substituents on the chlorophenyl ring influence biological activity? A structure-activity relationship (SAR) perspective.

SAR studies reveal that electron-withdrawing groups (e.g., -NO2, -CF3) at the ortho position enhance antifungal potency by increasing lipophilicity and membrane penetration. demonstrates that derivatives with -CF3 substituents inhibit voltage-gated sodium channels in fungal pathogens (IC50: 0.8 µM). Conversely, methoxy groups reduce activity due to steric hindrance. Key parameters:

  • LogP (2.5–3.2) for optimal bioavailability.
  • Hydrogen-bond acceptors (≥5) for target engagement.
    Data from MIC assays and molecular dynamics simulations support these trends .

Q. Q6. What analytical techniques are essential for characterizing hydrazinecarboxamide metal complexes?

For metal complexes (e.g., Cu(II) or Co(II)), use:

ESI-MS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 480–482 in ).

Magnetic susceptibility : Octahedral geometry is inferred from µeff values (~2.8–3.2 BM for high-spin d⁷ Co(II)).

FT-IR : Stretching frequencies (e.g., ν(N–H) at 3250–3350 cm⁻¹, ν(C=O) at 1680 cm⁻¹) validate ligand coordination.

SC-XRD : Resolves metal-ligand bond lengths (e.g., Co–N: 1.94 Å) and coordination geometry .

Properties

IUPAC Name

1-amino-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGJAIHYYAKDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956967
Record name N-(2-Chlorophenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35580-76-8
Record name N-(2-Chlorophenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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